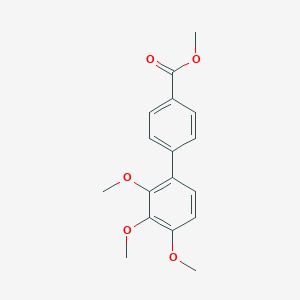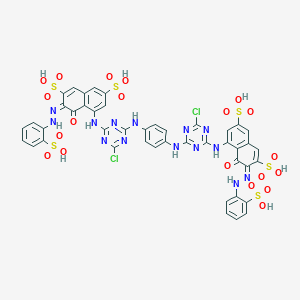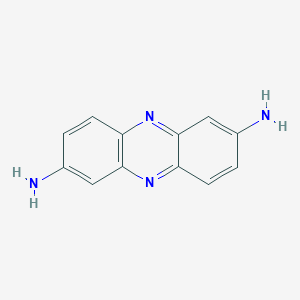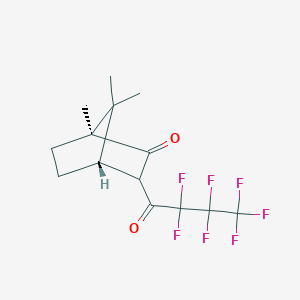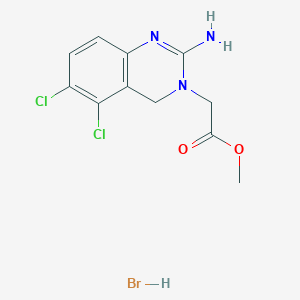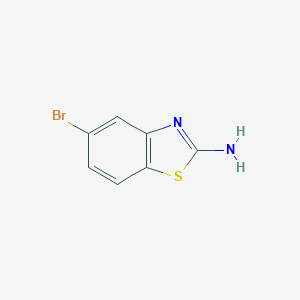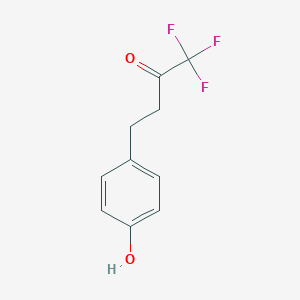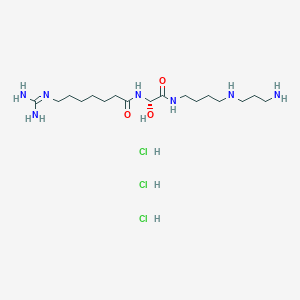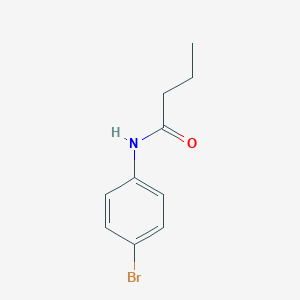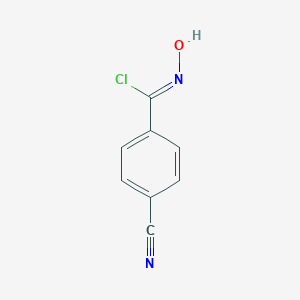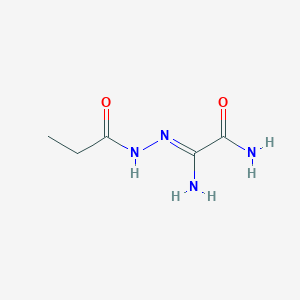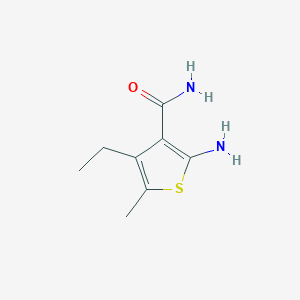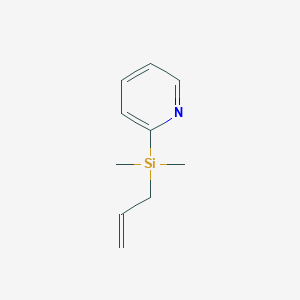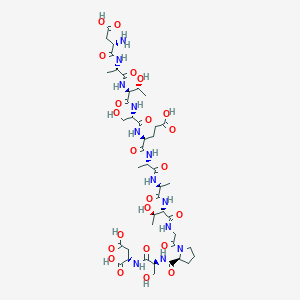
Apopolysialoglycoprotein, salmonid fish eggs
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apopolysialoglycoprotein (APL) is a glycoprotein found in the egg membranes of salmonid fish. It is a bioactive compound that has been studied for its potential applications in various fields, including biotechnology, medicine, and food science.
科学的研究の応用
Apopolysialoglycoprotein, salmonid fish eggs has been studied for its potential applications in various fields, including biotechnology, medicine, and food science. In biotechnology, Apopolysialoglycoprotein, salmonid fish eggs has been used as a biomaterial for the development of novel drug delivery systems and tissue engineering scaffolds. In medicine, Apopolysialoglycoprotein, salmonid fish eggs has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties, making it a promising candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases. In food science, Apopolysialoglycoprotein, salmonid fish eggs has been used as a natural preservative and antioxidant in food products.
作用機序
The exact mechanism of action of Apopolysialoglycoprotein, salmonid fish eggs is not fully understood. However, it is believed that Apopolysialoglycoprotein, salmonid fish eggs exerts its biological effects through interactions with cell surface receptors and signaling pathways. Apopolysialoglycoprotein, salmonid fish eggs has been shown to modulate the activity of various enzymes and transcription factors, leading to changes in gene expression and cellular function.
生化学的および生理学的効果
Apopolysialoglycoprotein, salmonid fish eggs has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. Apopolysialoglycoprotein, salmonid fish eggs has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain. In addition, Apopolysialoglycoprotein, salmonid fish eggs has been shown to modulate the immune system, leading to enhanced immune responses.
実験室実験の利点と制限
One of the advantages of using Apopolysialoglycoprotein, salmonid fish eggs in lab experiments is its natural origin, which makes it a safe and biocompatible material. Apopolysialoglycoprotein, salmonid fish eggs is also readily available from salmonid fish eggs, making it a cost-effective material. However, one of the limitations of using Apopolysialoglycoprotein, salmonid fish eggs in lab experiments is its complex structure, which can make it difficult to isolate and purify. In addition, Apopolysialoglycoprotein, salmonid fish eggs can be sensitive to environmental factors such as pH and temperature, which can affect its biological activity.
将来の方向性
For research on Apopolysialoglycoprotein, salmonid fish eggs include the development of novel drug delivery systems and tissue engineering scaffolds, investigation of its anti-inflammatory and immunomodulatory properties, and optimization of its extraction and purification methods.
合成法
The synthesis of Apopolysialoglycoprotein, salmonid fish eggs involves the isolation of the egg membrane from salmonid fish eggs, followed by the extraction of the glycoprotein using various methods such as acid hydrolysis, enzymatic digestion, or solvent extraction. The purified Apopolysialoglycoprotein, salmonid fish eggs can then be characterized using techniques such as gel electrophoresis, mass spectrometry, and nuclear magnetic resonance spectroscopy.
特性
CAS番号 |
115732-63-3 |
|---|---|
製品名 |
Apopolysialoglycoprotein, salmonid fish eggs |
分子式 |
C43H68N12O23 |
分子量 |
1121.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C43H68N12O23/c1-16(48-37(71)22(8-9-28(61)62)49-38(72)25(15-57)52-42(76)32(20(5)59)54-35(69)18(3)47-36(70)21(44)11-29(63)64)33(67)46-17(2)34(68)53-31(19(4)58)41(75)45-13-27(60)55-10-6-7-26(55)40(74)51-24(14-56)39(73)50-23(43(77)78)12-30(65)66/h16-26,31-32,56-59H,6-15,44H2,1-5H3,(H,45,75)(H,46,67)(H,47,70)(H,48,71)(H,49,72)(H,50,73)(H,51,74)(H,52,76)(H,53,68)(H,54,69)(H,61,62)(H,63,64)(H,65,66)(H,77,78)/t16-,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,31-,32-/m0/s1 |
InChIキー |
RNQICOHKTAIPEO-FWGRVJBYSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N)O |
SMILES |
CC(C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)O |
正規SMILES |
CC(C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)O |
その他のCAS番号 |
115732-63-3 |
配列 |
DATSEAATGPSD |
同義語 |
apopolysialoglycoprotein (salmonid fish eggs) apopolysialoglycoprotein, salmonid fish eggs apopolysialoglycoprotein, salmonid fish eggs (Oncorhynchus) APSG-SFE PSGP-SFE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



